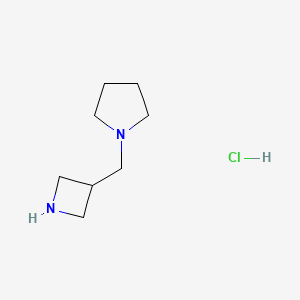
(R)-1-(1H-Indol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1H-Indol-3-yl)propan-2-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ®-configuration indicates the specific spatial arrangement of the molecule, which can significantly influence its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Indol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)propan-2-one, using a chiral reducing agent. This method ensures the retention of the ®-configuration in the final product. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Indol-3-yl)propan-2-ol may involve large-scale asymmetric synthesis using chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity. Additionally, the purification process, such as crystallization or chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(1H-Indol-3-yl)propan-2-one.
Reduction: Further reduction can lead to the formation of the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: ®-1-(1H-Indol-3-yl)propan-2-one
Reduction: ®-1-(1H-Indol-3-yl)propan-2-ol
Substitution: Various substituted indole derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
®-1-(1H-Indol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to tryptophan and serotonin.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(1H-Indol-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, its structural similarity to neurotransmitters like serotonin enables it to bind to serotonin receptors, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(1H-Indol-3-yl)propan-2-ol: The enantiomer of the compound with the opposite configuration.
1-(1H-Indol-3-yl)ethanol: A similar compound with a shorter carbon chain.
1-(1H-Indol-3-yl)propan-2-one: The corresponding ketone derivative.
Uniqueness
®-1-(1H-Indol-3-yl)propan-2-ol is unique due to its specific ®-configuration, which can significantly influence its biological activity and interactions with molecular targets. This enantiomeric purity is crucial for its application in pharmaceuticals and research, as different enantiomers can have distinct biological effects.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(2R)-1-(1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m1/s1 |
Clave InChI |
JXMVNHWZTQYNTJ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CNC2=CC=CC=C21)O |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

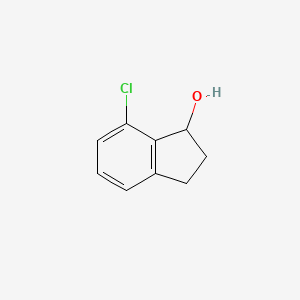
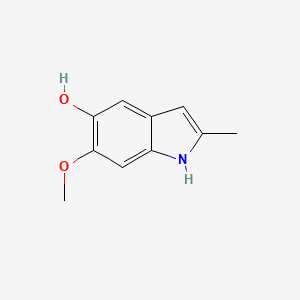
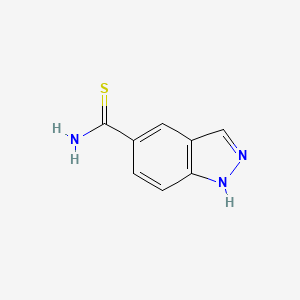


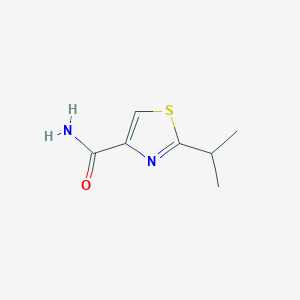

![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


